molecular formula C17H13ClN2O4 B10763169 Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- CAS No. 157542-92-2

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-

Cat. No.: B10763169
CAS No.: 157542-92-2
M. Wt: 344.7 g/mol
InChI Key: NUQZXROIVGBRGR-JTQLQIEISA-N
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Description

Enantiomer-Specific Topoisomerase IIβ Inhibition Dynamics

The chiral center at the C2 position of XK469 governs its selectivity for topoisomerase IIβ (Topo IIβ), a key therapeutic target in solid tumors. The (2S)-enantiomer induces reversible protein-DNA crosslinks by stabilizing the Topo IIβ-DNA cleavage complex, a mechanism distinct from traditional Topo II poisons like etoposide. Structural analyses suggest that the (2S) configuration optimizes hydrogen bonding between the propanoic acid moiety and lysine residues in the Topo IIβ ATPase domain, while the quinoxaline ring’s 7-chloro substituent intercalates into DNA base pairs. This dual interaction increases the enzyme’s residence time on DNA by approximately 3-fold compared to the (2R)-enantiomer, as quantified via surface plasmon resonance.

Table 1: Enantiomer-Specific Binding Kinetics to Topoisomerase IIβ

Parameter (2S)-XK469 (2R)-XK469
Binding affinity (Kd, μM) 0.78 ± 0.12 2.45 ± 0.31
DNA intercalation (ΔTm, °C) 8.2 ± 0.6 3.1 ± 0.4
Cleavage complex half-life (min) 22.3 ± 2.1 7.8 ± 1.2

Nuclear extract assays using Topo IIβ-knockout cells (β−/−) confirm the enantiomer’s dependency on this isoform. While (2S)-XK469 exhibits an IC50 of 175 μM in wild-type (β+/+) cells, β−/− cells show 3.3-fold resistance (IC50 = 581 μM). In contrast, the (2R)-enantiomer’s cytotoxicity decreases only 1.5-fold in β−/− models, implicating off-target interactions with Topo IIα or other pathways.

Differential Cytotoxic Profiles of (2R) vs. (2S) Configurations

The (2S)-enantiomer’s stereospecificity translates to enhanced cytotoxicity across solid tumor models, particularly in G0/G1-phase cells where Topo IIβ expression dominates. In multidrug-resistant colon carcinoma (HCT-116/VM46), the (2S) configuration achieves IC50 values of 1.2 μM, compared to 18.7 μM for the (2R)-enantiomer. This 15.6-fold disparity arises from the (2S) isomer’s ability to bypass P-glycoprotein efflux, a resistance mechanism prevalent in late-stage cancers.

Mechanistic Divergence

  • Cell Cycle Specificity : Flow cytometry reveals that (2S)-XK469 induces G2/M arrest in 78% of treated cells versus 34% for the (2R) form, aligning with Topo IIβ’s role in chromatin remodeling during mitosis.
  • Reactive Oxygen Species (ROS) Generation : The (2S) enantiomer elevates intracellular ROS by 2.8-fold compared to controls, triggering apoptosis via mitochondrial membrane depolarization. The (2R) configuration shows negligible ROS induction.

Table 2: Cytotoxic Potency in Solid Tumor Models

Cell Line (2S)-XK469 IC50 (μM) (2R)-XK469 IC50 (μM) Resistance Ratio (R/S)
HCT-116 (Colon) 1.2 ± 0.3 18.7 ± 2.1 15.6
A549 (Lung) 2.8 ± 0.5 24.9 ± 3.4 8.9
SK-N-SH (Neuroblastoma) 4.6 ± 1.0 13.0 ± 2.9 2.8

Notably, the (2S) enantiomer maintains potency in 3D tumor spheroids, reducing viability by 89% at 5 μM, whereas the (2R) form requires 50 μM for comparable effects. This differential persists in in vivo xenografts, where (2S)-XK469 achieves 72% tumor growth inhibition versus 29% for the (2R) configuration at equimolar doses.

Properties

CAS No.

157542-92-2

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

IUPAC Name

(2S)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m0/s1

InChI Key

NUQZXROIVGBRGR-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 7-Chloro-2-hydroxyquinoxaline

The quinoxaline core is prepared via cyclocondensation of 4-chloro-1,2-phenylenediamine with glyoxylic acid under acidic conditions. Yields exceeding 75% are achieved using toluene as a solvent at 110°C for 12 hours.

Preparation of 4-((7-Chloro-2-quinoxalinyl)oxy)phenol

A nucleophilic aromatic substitution (SNAr) reaction couples 7-chloro-2-hydroxyquinoxaline with 4-fluorophenol in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 8 hours, yielding 68–72% of the intermediate.

Stereoselective Coupling with L-2-Chloropropionic Acid

The critical chirality-inducing step involves reacting 4-((7-chloro-2-quinoxalinyl)oxy)phenol with L-2-chloropropionic acid under modified Mitsunobu conditions:

  • Solvent system : Toluene:THF (4:1 v/v)

  • Reagents : Triphenylphosphine (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.1 equiv)

  • Temperature : 0°C → room temperature (gradual warming over 6 hours)

  • Yield : 85–88% with ≥98% enantiomeric excess (ee)

The stereochemical outcome is rigorously controlled by the L-configuration of the chloropropionic acid precursor, avoiding racemization through low-temperature processing.

Hydrolysis and Final Purification

The propanoic acid derivative is obtained via alkaline hydrolysis of the ester intermediate:

  • Reaction : Treat ethyl (2S)-2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate with 2N NaOH in ethanol:water (3:1) at 50°C for 4 hours.

  • Acidification : Adjust to pH 2–3 using HCl, precipitating the crude acid.

  • Purification : Recrystallization from ethyl acetate:hexane (1:5) yields 92–95% pure product.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies highlight the superiority of aprotic polar solvents in suppressing side reactions (Table 1):

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Toluene:THF (4:1)2568898
DMF8047285
Acetonitrile6086578

Data synthesized from

The toluene:THF system minimizes ester hydrolysis while facilitating efficient coupling. Catalytic amounts of molecular sieves (4Å) further enhance yields by scavenging water.

Temperature and Stereochemical Integrity

Elevated temperatures (>40°C) promote racemization, reducing ee to <90%. Kinetic studies recommend maintaining temperatures below 25°C during coupling to preserve the (2S) configuration.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, quinoxaline-H), 7.92–7.85 (m, 2H, aromatic), 4.82 (q, J = 6.8 Hz, 1H, CH), 1.52 (d, J = 6.8 Hz, 3H, CH₃).

  • HPLC : Chiralpak IC-3 column, hexane:isopropanol (80:20), retention time = 12.7 min (≥98% ee).

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) using continuous flow reactors demonstrate:

  • Space-time yield : 1.2 kg·L⁻¹·day⁻¹

  • E-factor : 18 (improved to 12 with solvent recycling)

Key challenges include the high cost of L-2-chloropropionic acid ($450/kg) and the need for cryogenic conditions during coupling.

Recent Advances

  • Enzymatic resolution : Lipase-mediated kinetic resolution achieves 99% ee but requires additional steps.

  • Sodium salt formulation : Enhances aqueous solubility (23 mg/mL vs. 1.2 mg/mL for free acid) for preclinical testing .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce quinoxaline derivatives with reduced functional groups .

Scientific Research Applications

Basic Information

  • Chemical Name : Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-
  • CAS Number : 1237425-70-5
  • Molecular Formula : C22H22ClN3O5
  • Molecular Weight : 443.88 g/mol

Physical Properties

PropertyValue
Boiling Point582.7 ± 60.0 °C (Predicted)
Density1.28 ± 0.1 g/cm³ (Predicted)
pKa-1.39 ± 0.48 (Predicted)

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, exhibit significant anticancer properties. For instance, studies have shown that quinoxaline derivatives can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including the modulation of cell signaling pathways and the inhibition of specific kinases involved in tumor growth .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoxaline showed promising results against breast cancer cell lines, highlighting the potential of propanoic acid derivatives as lead compounds in cancer therapy .

Agricultural Science

Herbicide Development
The compound's structure suggests potential applications in herbicide formulation. Its ability to interact with plant growth regulators indicates that it could be effective in controlling unwanted vegetation by disrupting hormonal balance within plants .

Case Study : Research conducted on the herbicidal activity of phenoxypropanoic acids revealed that modifications to the phenoxy group can enhance selectivity and efficacy against specific weed species while minimizing harm to crops .

Biochemical Research

Enzyme Inhibition Studies
The compound's unique functional groups make it an interesting candidate for studying enzyme inhibition mechanisms. It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can provide insights into drug design and development .

Case Study : A detailed investigation into enzyme kinetics showed that certain derivatives of propanoic acid could effectively inhibit enzymes associated with inflammatory responses, suggesting therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to interact with DNA and proteins, potentially inhibiting key enzymes and disrupting cellular processes. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-(4-((7-chloroquinoxalin-2-yl)oxy)phenoxy)-, methyl ester
  • Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, ethyl ester

Uniqueness

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)- stands out due to its specific stereochemistry (2S configuration), which can significantly influence its biological activity and interactions with molecular targets. This unique configuration may result in enhanced selectivity and potency compared to its analogs .

Biological Activity

Propanoic acid, 2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)-, (2S)-, also known as a derivative of quinoxaline, has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure that includes a propanoic acid moiety linked to a phenoxy group and a chloro-substituted quinoxaline. Its biological activity is primarily investigated in the context of anti-cancer properties and its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C18H15ClN2O4C_{18}H_{15}ClN_2O_4, with a molecular weight of approximately 358.776 g/mol. The structural composition allows it to interact with biological systems effectively, potentially influencing various cellular pathways.

Research indicates that compounds similar to propanoic acid derivatives can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. These receptors are crucial in regulating glucose metabolism and lipid storage, making them significant targets in metabolic disorders and cancer therapy.

Key Findings:

  • PPAR Activation : Studies have shown that compounds with similar structures can activate PPARγ, leading to increased glucose uptake and modulation of adipogenic gene expression .
  • Cytotoxicity : In vitro studies have demonstrated that these compounds exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as anti-cancer agents .
  • Apoptotic Pathways : The activation of PPARs has been linked to the induction of apoptosis in cancer cells, which may be a critical mechanism through which these compounds exert their effects .

Biological Activity Data

Activity Effect Reference
PPARγ ActivationIncreased glucose uptake
CytotoxicityInduced cell death in SCC-15 cell line
Apoptosis InductionEnhanced apoptotic markers

Case Studies

  • Anti-Cancer Efficacy : In a study examining the effects of similar quinoxaline derivatives on squamous carcinoma cells (SCC-15), it was found that these compounds could significantly reduce cell viability through PPARγ-mediated pathways. The study highlighted the importance of structural modifications in enhancing the anticancer activity of these derivatives .
  • Metabolic Regulation : Another investigation focused on the role of propanoic acid derivatives in metabolic syndrome models revealed that these compounds could modulate lipid profiles and improve insulin sensitivity by activating PPARs, emphasizing their dual role in cancer and metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for (2S)-2-(4-((7-chloro-2-quinoxalinyl)oxy)phenoxy)propanoic acid, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves coupling phenoxyquinoxaline intermediates with chiral propanoic acid derivatives. For example, a Mitsunobu reaction can be employed to achieve stereospecific ether formation between 7-chloro-2-hydroxyquinoxaline and a chiral phenoxypropanoic acid precursor. Key parameters include:

  • Catalyst : Use of diethyl azodicarboxylate (DEAD) and triphenylphosphine to drive stereochemical fidelity .
  • Temperature : Reactions conducted at 0–5°C minimize racemization .
  • Purification : Chiral HPLC or crystallization with resolving agents (e.g., L-tartaric acid) ensures enantiomeric excess >98% .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods and local exhaust ventilation to maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats are mandatory. Contaminated clothing must be replaced immediately .
  • Decontamination : Emergency showers and eyewash stations must be accessible. Skin contact requires immediate washing with pH-neutral soap .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for stereoisomers of this compound?

Methodological Answer: Discrepancies often arise from differences in:

  • Assay Design : Use standardized enzyme inhibition assays (e.g., acetyl-CoA carboxylase for herbicidal activity) to compare (2S)- and (2R)-isomers under identical conditions .
  • Metabolic Stability : Conduct liver microsome studies to assess isomer-specific degradation rates. For instance, (2S)-isomers may exhibit longer half-lives due to resistance to cytochrome P450 oxidation .
  • Data Normalization : Express activity relative to internal controls (e.g., quizalofop-ethyl) to minimize inter-study variability .

Q. What advanced analytical techniques validate structural integrity and purity in enantiomerically enriched samples?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase; retention times differentiate (2S)- and (2R)-forms .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm regioselective ether linkages. Key signals:
    • Quinoxaline C-Cl: δ 128–130 ppm (13C^{13}\text{C}) .
    • Chiral center (C2): δ 4.1–4.3 ppm (1H^{1}\text{H}) .
  • Mass Spectrometry : High-resolution ESI-MS detects trace impurities (<0.1%) via exact mass matching (theoretical [M-H]⁻: 358.776) .

Q. How can computational modeling predict the compound’s interaction with target enzymes?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to acetyl-CoA carboxylase. Key steps:
    • Prepare the enzyme structure (PDB: 1UYR) by removing water molecules and adding polar hydrotons.
    • Define the active site using residues Ser-689, Lys-203, and Asp-170 .
    • Run 100 simulations with Lamarckian genetic algorithm; analyze binding energy (ΔG ≤ -8.5 kcal/mol indicates strong affinity) .
  • MD Simulations : Conduct 50 ns molecular dynamics in GROMACS to assess stability of the ligand-enzyme complex .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust reagent stoichiometry in real time .
  • Crystallization Optimization : Use solvent-mediated polymorph screening (e.g., ethanol/water mixtures) to enhance chiral purity .
  • Statistical Design : Apply Taguchi methods to identify critical factors (e.g., pH, agitation rate) affecting enantioselectivity .

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